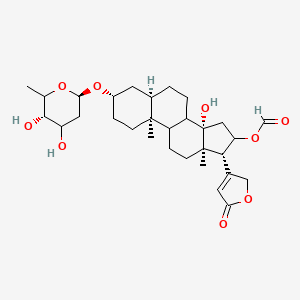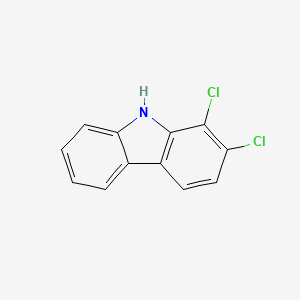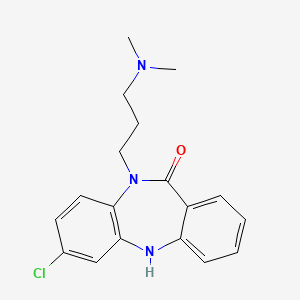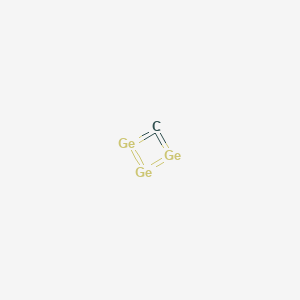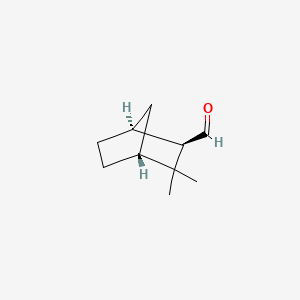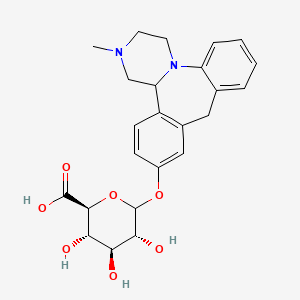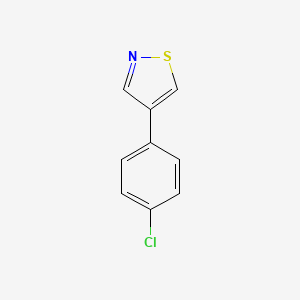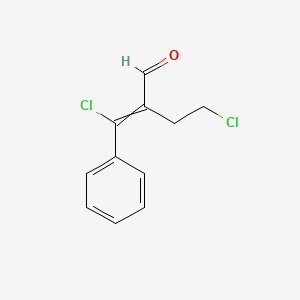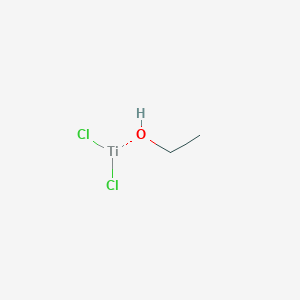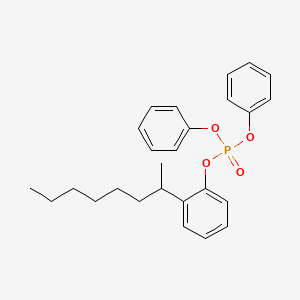
2-(Octan-2-yl)phenyl diphenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octan-2-yl)phenyl diphenyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group bonded to a phenyl ring and an octan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-2-yl)phenyl diphenyl phosphate typically involves the esterification of phenol with diphenyl phosphate in the presence of an octan-2-yl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenol, diphenyl phosphate, and an octan-2-yl halide. The reaction is often catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
2-(Octan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The phenyl and octan-2-yl groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-(Octan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in the production of polymers and other materials.
作用机制
The mechanism of action of 2-(Octan-2-yl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
Similar Compounds
Diphenyl phosphate: A simpler analog with similar chemical properties but lacking the octan-2-yl group.
Triphenyl phosphate: Another related compound with three phenyl groups attached to the phosphate.
2-Biphenylyl diphenyl phosphate: Similar structure but with a biphenyl group instead of an octan-2-yl group.
Uniqueness
2-(Octan-2-yl)phenyl diphenyl phosphate is unique due to the presence of the octan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence its solubility, reactivity, and interactions with biological targets, making it distinct from other related compounds.
属性
CAS 编号 |
38638-05-0 |
|---|---|
分子式 |
C26H31O4P |
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2-octan-2-ylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C26H31O4P/c1-3-4-5-8-15-22(2)25-20-13-14-21-26(25)30-31(27,28-23-16-9-6-10-17-23)29-24-18-11-7-12-19-24/h6-7,9-14,16-22H,3-5,8,15H2,1-2H3 |
InChI 键 |
LCFUWZAHJMUCIG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


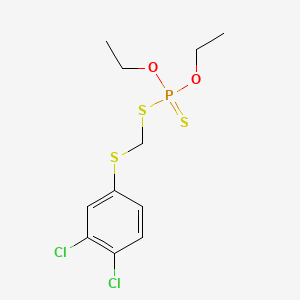
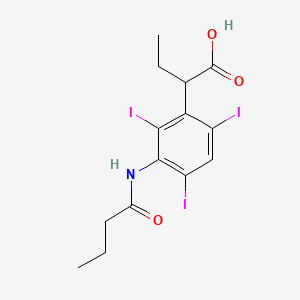
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
